tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3'-biazetidine]-1'-carboxylate
CAS No.: 1356087-48-3
Cat. No.: VC20232105
Molecular Formula: C19H27N3O4
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1356087-48-3 |
|---|---|
| Molecular Formula | C19H27N3O4 |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | tert-butyl 3-[3-(phenylmethoxycarbonylamino)azetidin-1-yl]azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C19H27N3O4/c1-19(2,3)26-18(24)22-11-16(12-22)21-9-15(10-21)20-17(23)25-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,20,23) |
| Standard InChI Key | UXCBWYAEXOLCPB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)N2CC(C2)NC(=O)OCC3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a [1,3'-biazetidine] core, comprising two interconnected azetidine rings (four-membered nitrogen-containing heterocycles). Key substituents include:
-
A tert-butyl carbamate (Boc) group at the 1'-position, providing steric protection for the amine.
-
A benzyloxycarbonyl (Cbz) group at the 3-position, safeguarding the secondary amine during synthetic steps .
The molecular formula is C₁₉H₂₇N₃O₄, with a molar mass of 361.4 g/mol. Its SMILES notation (O=C(N1CC(N2CC(NC(OCC3=CC=CC=C3)=O)C2)C1)OC(C)(C)C) highlights the bicyclic framework and protective groups .
Table 1: Key Physicochemical Data
Synthesis and Reaction Pathways
Synthetic Strategies
The compound is typically synthesized via sequential protection of the biazetidine core:
-
Boc Protection: Reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
-
Cbz Protection: Treatment with benzyl chloroformate (Cbz-Cl) in the presence of triethylamine or NaOH .
Example Protocol (Adapted from ):
-
Step 1: 3-Aminoazetidine is reacted with Boc₂O in dichloromethane (DCM) and triethylamine (TEA) at 0°C.
-
Step 2: The intermediate is treated with Cbz-Cl and NaOH, followed by purification via recrystallization (ethanol/water).
Table 2: Key Synthetic Reagents and Conditions
| Step | Reagent | Conditions | Purpose |
|---|---|---|---|
| 1 | Boc₂O, TEA | DCM, 0°C → RT | Boc protection |
| 2 | Cbz-Cl, NaOH | DCM/H₂O, 0°C | Cbz protection |
| 3 | NaHCO₃ (aq), brine | RT | Workup and purification |
Applications in Drug Discovery
Intermediate for PROTACs
The compound’s rigid bicyclic structure enhances binding specificity in PROTACs, which require precise spatial alignment between E3 ligase and target protein . For example, it has been utilized in synthesizing RAF kinase degraders by linking to VHL or cereblon ligands .
Peptide Mimetics
The Cbz and Boc groups enable controlled deprotection during solid-phase peptide synthesis (SPPS), facilitating the construction of constrained peptides with improved metabolic stability.
Case Study: Anticancer Peptide Analogues
-
Target: Inhibitors of protein-protein interactions (e.g., Bcl-2 family proteins).
-
Role: The biazetidine core mimics proline motifs, inducing β-turn conformations critical for bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume